molecular formula C20H34N8O9 B14235054 Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine CAS No. 560114-82-1

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine

Cat. No.: B14235054
CAS No.: 560114-82-1
M. Wt: 530.5 g/mol
InChI Key: RYYAEBNJKFAFMW-BJDJZHNGSA-N
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Description

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repetitive sequence, which imparts distinct structural and functional properties. This makes it particularly useful for studying the effects of sequence repetition on peptide behavior and interactions .

Properties

CAS No.

560114-82-1

Molecular Formula

C20H34N8O9

Molecular Weight

530.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C20H34N8O9/c1-9(25-13(29)5-21)17(33)22-6-14(30)26-10(2)18(34)23-7-15(31)27-11(3)19(35)24-8-16(32)28-12(4)20(36)37/h9-12H,5-8,21H2,1-4H3,(H,22,33)(H,23,34)(H,24,35)(H,25,29)(H,26,30)(H,27,31)(H,28,32)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

RYYAEBNJKFAFMW-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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